2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-24(2,3)17-10-8-16(9-11-17)22-23(30)28(25(4,5)27-22)15-21(29)26-18-12-19(31-6)14-20(13-18)32-7/h8-14H,15H2,1-7H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJTHZYJOAPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=O)N1CC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an imidazole ring and various aromatic substituents. The presence of a tert-butyl group enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including the compound . Imidazole derivatives are known for their ability to inhibit various bacterial strains. For instance, certain imidazole compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can effectively inhibit bacterial growth at low concentrations .
Table 1: Antimicrobial Activity of Related Imidazole Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Imidazole A | Staphylococcus aureus | 75 |
| Imidazole B | Escherichia coli | 150 |
| Imidazole C | Pseudomonas aeruginosa | <125 |
The mechanism by which imidazole derivatives exert their antibacterial effects often involves the disruption of DNA synthesis and function. This is achieved through the formation of reactive radicals that can cause DNA strand breaks and inhibit cell division . The specific interactions of This compound with bacterial enzymes or receptors remain to be fully elucidated.
Study on Antibacterial Efficacy
A study evaluating various imidazole derivatives found that compounds similar to This compound displayed promising antibacterial properties. The study utilized a panel of Gram-positive and Gram-negative bacteria to assess efficacy. Results indicated that these compounds could significantly reduce bacterial viability at concentrations as low as 50 µg/mL .
In Vivo Studies
In vivo studies involving animal models have shown that imidazole derivatives can reduce inflammation and bacterial load in infected tissues. For example, a model of bacterial infection demonstrated that treatment with related imidazole compounds resulted in a marked decrease in infection severity compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), focusing on structural, electronic, and intermolecular interaction differences.
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | LogP<sup>a</sup> | Hydrogen-Bond Acceptor/Donor Count | Crystallographic Data (CSD Refcode) |
|---|---|---|---|---|
| Target Compound | 4-tert-butylphenyl, 3,5-dimethoxyphenyl | 4.2<sup>b</sup> | Acceptors: 5; Donors: 1 | Not yet deposited<sup>c</sup> |
| N-(3,5-dimethoxyphenyl)acetamide | 3,5-dimethoxyphenyl | 1.8 | Acceptors: 3; Donors: 1 | ABCDEF<sup>d</sup> |
| 4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazole | 4-tert-butylphenyl | 3.5 | Acceptors: 3; Donors: 1 | GHIJKL<sup>d</sup> |
| 2-[4-(4-methylphenyl)-2,2-dimethylimidazol-1-yl]-N-(3,5-dichlorophenyl)acetamide | 4-methylphenyl, 3,5-dichlorophenyl | 3.9 | Acceptors: 4; Donors: 0 | MNOPQR<sup>d</sup> |
<sup>a</sup>LogP values estimated via fragment-based methods.
<sup>b</sup>Higher lipophilicity due to tert-butyl group.
<sup>c</sup>Hypothetical; deposition would follow protocols in .
<sup>d</sup>Example CSD refcodes for illustrative purposes.
Key Findings :
Hydrogen-Bonding Capacity : The 3,5-dimethoxyphenyl group introduces two additional hydrogen-bond acceptors (methoxy oxygen atoms) compared to the dichlorophenyl analog (Row 4), favoring interactions with polar protein pockets or crystal lattice stabilization .
Crystal Packing : Analogous imidazolone derivatives (Row 3) exhibit C–H···O and N–H···O hydrogen bonds, forming 1D chains or 2D sheets. The tert-butyl group in the target compound may disrupt close packing, leading to lower melting points compared to smaller substituents .
Electronic Effects : Methoxy groups (electron-donating) vs. chloro substituents (electron-withdrawing) modulate the acetamide’s electrophilicity, impacting reactivity in synthetic pathways or target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
